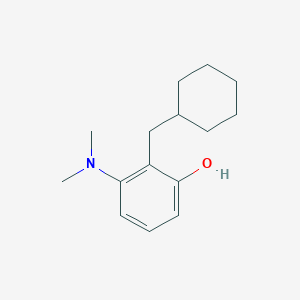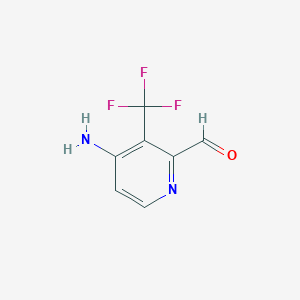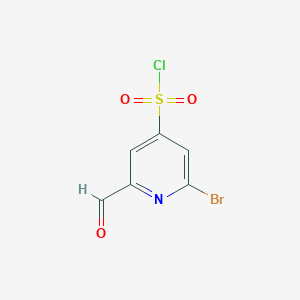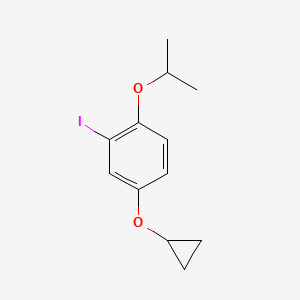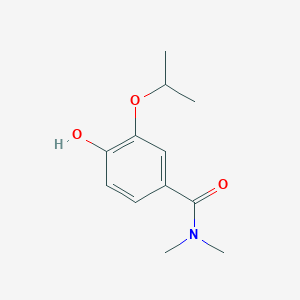
4-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a hydroxy group, an isopropoxy group, and a dimethylbenzamide moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid, isopropyl alcohol, and N,N-dimethylamine.
Esterification: The hydroxybenzoic acid is esterified with isopropyl alcohol in the presence of an acid catalyst to form 4-isopropoxybenzoic acid.
Amidation: The esterified product is then reacted with N,N-dimethylamine under suitable conditions to form the desired benzamide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion of starting materials.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new benzamide derivatives with different functional groups.
Applications De Recherche Scientifique
4-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and isopropoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-N,N-dimethylbenzamide: Similar structure but lacks the isopropoxy group.
4-Hydroxy-N,N-dimethylbenzamide: Similar structure but lacks the isopropoxy group.
3-Hydroxy-4-isopropoxy-N,N-dimethylbenzamide: Similar structure with the isopropoxy group at a different position.
Uniqueness
4-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide is unique due to the specific positioning of the hydroxy and isopropoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
4-hydroxy-N,N-dimethyl-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-11-7-9(5-6-10(11)14)12(15)13(3)4/h5-8,14H,1-4H3 |
Clé InChI |
KJVFPSDBNZRVKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)C(=O)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14854117.png)
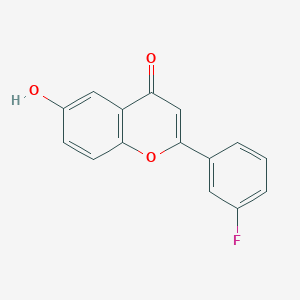
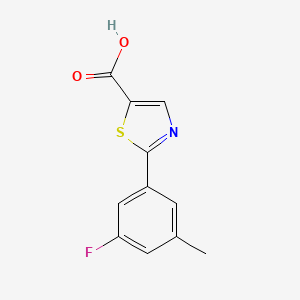
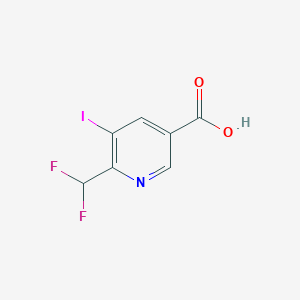

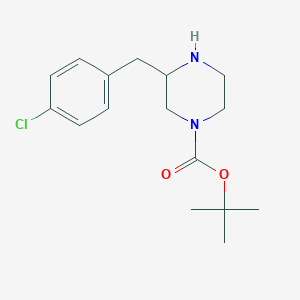
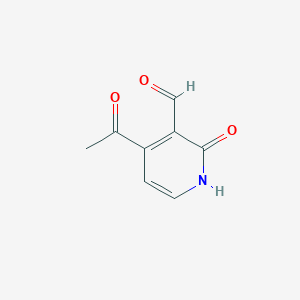
![(6-Methoxybenzo[D]oxazol-2-YL)methanamine](/img/structure/B14854174.png)

![[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
